N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an isoxazole ring fused to a pyridine scaffold. The molecule is substituted at the 3-position with a methyl group, the 6-position with a phenyl ring, and the 4-carboxamide group is modified with a cyclopentyl moiety.
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-17-15(18(23)20-14-9-5-6-10-14)11-16(21-19(17)24-22-12)13-7-3-2-4-8-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPOCWHORHLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cycloaddition reaction of nitrile oxides with alkynes or alkenes.
Introduction of the pyridine ring: The isoxazole ring can be fused with a pyridine ring through various cyclization reactions.
Functional group modifications: The cyclopentyl, methyl, and phenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Final carboxamide formation: The carboxamide group is introduced by reacting the intermediate compound with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Variations
The compound belongs to a class of fused bicyclic carboxamides. Key structural analogs include:
Key Observations:
- Core Heterocycle: The substitution of isoxazole (in the target compound) with pyrazole (in 5a) or oxazole alters electronic properties and hydrogen-bonding capacity. Pyrazole-based analogs (e.g., 5a) exhibit antimalarial activity, suggesting that the isoxazole variant may also interact with similar biological targets .
- Phenyl vs. Heteroaromatic Substituents: The 6-phenyl group in the target compound contrasts with thiophene-containing analogs (e.g., 3-phenyl-6-(thiophen-2-yl)isoxazolo[...]carbohydrazide, CAS 937599-65-0), where sulfur atoms could influence redox properties or metal binding . Carboxamide vs. Ester/Hydrazide: The carboxamide group in the target compound and 5a is critical for hydrogen bonding with biological targets, while ester or hydrazide derivatives (e.g., methyl carboxylates) may act as prodrugs or exhibit reduced target affinity .
Pharmacological and Resistance Profiles
- Antimalarial Activity: Compound 5a (pyrazolopyridine carboxamide) showed potent activity against Plasmodium falciparum, with resistance linked to mutations in the ABCI3 transporter. This highlights the importance of the carboxamide group and bicyclic core in target engagement . Structural similarities suggest the isoxazolo-pyridine variant could be evaluated for analogous activity.
- Industrial Applications: The N-benzyl-3,6-dimethyloxazolo[...]carboxamide () is marketed for industrial use, indicating that carboxamide derivatives of this class have diverse applications beyond pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
